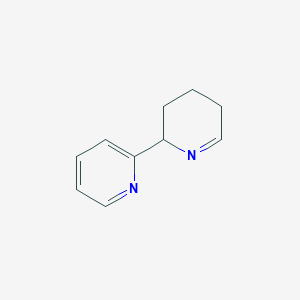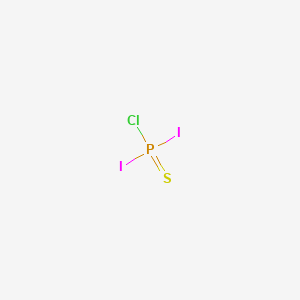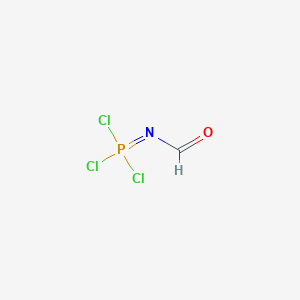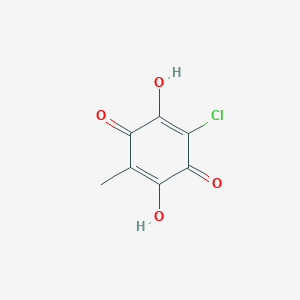
2,3,4,5-Tetrahydro-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrahydro-2,2’-bipyridine is a heterocyclic organic compound that consists of two pyridine rings connected by a tetrahydro bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydro-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Stille-type cross-coupling reaction, which uses palladium catalysts to form the bipyridine structure . Another method involves the Suzuki coupling reaction, which is widely used for constructing carbon-carbon bonds between pyridine rings . These reactions often require specific conditions, such as the presence of a base and a suitable solvent, to achieve high yields.
Industrial Production Methods: Industrial production of 2,3,4,5-Tetrahydro-2,2’-bipyridine may involve large-scale coupling reactions using metal catalysts. The choice of catalyst and reaction conditions can significantly impact the efficiency and yield of the production process. Advances in catalytic methods have allowed for more efficient and environmentally friendly production of bipyridine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4,5-Tetrahydro-2,2’-bipyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form bipyridinium salts, which are useful in redox flow batteries . Reduction reactions can convert the compound into different tetrahydropyridine derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of 2,3,4,5-Tetrahydro-2,2’-bipyridine include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of 2,3,4,5-Tetrahydro-2,2’-bipyridine include bipyridinium salts, tetrahydropyridine derivatives, and various substituted bipyridines. These products have significant applications in fields like electrochemistry and materials science .
Applications De Recherche Scientifique
2,3,4,5-Tetrahydro-2,2’-bipyridine has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry, where it forms complexes with metal ions . These complexes are valuable in catalysis and material science. In biology, the compound’s derivatives are studied for their potential as therapeutic agents, particularly in targeting nicotinic acetylcholine receptors . In medicine, bipyridine derivatives are explored for their potential use in treating cognitive and memory deficits . Additionally, the compound’s electrochemical properties make it useful in the development of redox flow batteries .
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetrahydro-2,2’-bipyridine involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound acts as an agonist, binding to these receptors and causing depolarization of neurons . This interaction leads to the release of neurotransmitters like dopamine and norepinephrine, which play a role in various physiological processes .
Comparaison Avec Des Composés Similaires
2,3,4,5-Tetrahydro-2,2’-bipyridine can be compared with other bipyridine derivatives, such as 2,2’-bipyridine, 3,3’-bipyridine, and 4,4’-bipyridine . While all these compounds share a similar bipyridine core, their structural differences lead to variations in their chemical properties and applications. For example, 2,2’-bipyridine is widely used as a ligand in coordination chemistry, while 4,4’-bipyridine is known for its electrochemical properties . The unique tetrahydro bridge in 2,3,4,5-Tetrahydro-2,2’-bipyridine distinguishes it from other bipyridine derivatives and contributes to its specific applications in scientific research.
Propriétés
Numéro CAS |
64040-84-2 |
|---|---|
Formule moléculaire |
C10H12N2 |
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
2-(2,3,4,5-tetrahydropyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H12N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7-8,10H,2,4,6H2 |
Clé InChI |
VFZDBPCXSHSRNF-UHFFFAOYSA-N |
SMILES canonique |
C1CC=NC(C1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate](/img/structure/B14510331.png)
![Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate](/img/structure/B14510333.png)
![1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one](/img/structure/B14510339.png)

![8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one;trihydrate](/img/structure/B14510351.png)


![(E)-N-(4-Butoxyphenyl)-1-[4-(pentyloxy)naphthalen-1-yl]methanimine](/img/structure/B14510378.png)


